3-(3-tert-Butylphenyl)-2-methylpropanal

Regulatory compliance Cosmetic ingredient safety Fragrance procurement

3-(3-tert-Butylphenyl)-2-methylpropanal (CAS 62518-65-4), also referred to as m-BMHCA, m-Lysmeral, or meta-tert-butyl phenyl isobutyraldehyde, is a synthetic aromatic aldehyde of the lily-of-the-valley (muguet) fragrance family with molecular formula C₁₄H₂₀O and molecular weight 204.31 g/mol. It is the meta-regioisomer of the high-tonnage fragrance ingredient Lilial (3-(4-tert-butylphenyl)-2-methylpropanal, CAS 80-54-6).

Molecular Formula C14H20O
Molecular Weight 204.31 g/mol
CAS No. 62518-65-4
Cat. No. B1620060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-tert-Butylphenyl)-2-methylpropanal
CAS62518-65-4
Molecular FormulaC14H20O
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=CC=C1)C(C)(C)C)C=O
InChIInChI=1S/C14H20O/c1-11(10-15)8-12-6-5-7-13(9-12)14(2,3)4/h5-7,9-11H,8H2,1-4H3
InChIKeyGLZRHVTZLDNUQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-tert-Butylphenyl)-2-methylpropanal (CAS 62518-65-4) Regulatory & Performance Profile for Fragrance Procurement


3-(3-tert-Butylphenyl)-2-methylpropanal (CAS 62518-65-4), also referred to as m-BMHCA, m-Lysmeral, or meta-tert-butyl phenyl isobutyraldehyde, is a synthetic aromatic aldehyde of the lily-of-the-valley (muguet) fragrance family with molecular formula C₁₄H₂₀O and molecular weight 204.31 g/mol [1]. It is the meta-regioisomer of the high-tonnage fragrance ingredient Lilial (3-(4-tert-butylphenyl)-2-methylpropanal, CAS 80-54-6). The compound possesses a single stereocenter and exists as two possible enantiomers; commercial material is typically racemic [1]. Its worldwide volume of use is estimated at 0.1–1 metric ton per year (IFRA, 2015), substantially lower than the >1000 metric ton/year volume of its para-isomer counterpart [1].

Regulatory compliance Meta-isomer remains permitted in EU cosmetics; para-isomer (Lilial) banned since 2022
Olfactory profile Intense herb lagotis, green lily character with reported elegance and permanence
Procurement volume Specialty ingredient with low worldwide tonnage; limited bulk availability expected
Stereochemistry Commercial material typically racemic; single stereocenter

Why 3-(3-tert-Butylphenyl)-2-methylpropanal Cannot Be Substituted by Generic Lily-of-the-Valley Aldehydes


The lily-of-the-valley (muguet) aldehyde family is not interchangeable. The para-isomer, 3-(4-tert-butylphenyl)-2-methylpropanal (Lilial, CAS 80-54-6), was classified as a CMR Category 2 reproductive toxicant and banned from cosmetic products in the EU effective March 2022 under Commission Regulation (EU) 2021/1902 [1][2]. In contrast, the meta-isomer (CAS 62518-65-4) has not been subject to this classification or Annex II listing and remains permitted for use [3]. Beyond regulatory status, the meta-isomer imparts distinct olfactory qualities—described as an intense herb lagotis and green lily character with tenderness, clarity, elegance, and permanence—that are specifically attributed to higher proportions of the meta-isomer in isomeric mixtures, as documented in fragrance patent literature [4]. Simple replacement with the para-isomer or other muguet aldehydes therefore fails on both compliance and organoleptic performance grounds.

Regulatory mismatch
Para-isomer (Lilial) is classified CMR Repr. 1B and prohibited in EU cosmetics; meta-isomer is not restricted. Substituting a banned material with the meta regioisomer is legally required, but formulations must be explicitly reviewed for compliance.
Olfactory identity shift
The meta-isomer delivers a reported herb lagotis and green lily character not achieved by para-dominant grades. Simple one-to-one weight replacement may alter fragrance hedonics and performance; organoleptic panel evaluation is needed.
Safety read-across limitation
Current safety assessment for the meta-isomer borrows key endpoints from the para-isomer, which itself has reproductive toxicity alerts. Independent toxicological verification is advised before considering the meta-isomer as a direct dossier replacement.

3-(3-tert-Butylphenyl)-2-methylpropanal Quantitative Differentiation Evidence Against Closest Analogs


Regulatory Status: Meta-Isomer Remains Permitted While Para-Isomer (Lilial) Is Banned in EU Cosmetics

The para-isomer 3-(4-tert-butylphenyl)-2-methylpropanal (BMHCA/Lilial, CAS 80-54-6) was classified as a CMR Category 2 substance (Repr. 1B; H360D) and added to Annex II of the EU Cosmetics Regulation (EC) No 1223/2009, with a prohibition on use in cosmetic products effective from 1 March 2022 [1]. The meta-isomer 3-(3-tert-butylphenyl)-2-methylpropanal (CAS 62518-65-4) has not been subject to this harmonized classification, is not listed on Annex II or Annex III of the Cosmetics Regulation, and remains registered under REACH as an active substance (EC 263-580-6) [2]. No regulatory restriction on its cosmetic use is currently in force in the EU, UK, or other major markets.

Regulatory status
Head-to-head
Meta-isomer: permitted in EU cosmetics
Para-isomer (Lilial): prohibited since 1 Mar 2022
Compliance-critical differentiation for EU/UK market formulations
Annex II listing applies only to para-isomer; meta-isomer not classified as CMR
Regulatory compliance Cosmetic ingredient safety Fragrance procurement

Olfactory Profile: Meta-Isomer Enhances Herb Lagotis and Green Lily Character with Improved Elegance and Permanence

Patent EP 2 233 556 A1 explicitly teaches that isomeric mixtures containing the meta-isomer in an amount from 6% to 60% of the total p-tert-butylphenyl propionaldehyde and m-tert-butylphenyl propionaldehyde combination produce an intense herb lagotis and green lily odor, with olfactory qualities described as tenderness, clarity, elegance, and permanence [1]. Critically, the patent states that 'the aroma of the resultant product may be a perfume which is more robust with a higher quantity of the meta isomer or m-isomer' and that these desirable qualities are 'especially [found] with the higher concentration or quantity of the m-isomer product relative to the para product' [1]. In preferred embodiments, the meta-isomer content ranges from 50% to 55% [1]. This contrasts with commercial Lilial (Lysmeral® Extra, BASF), which is specified as containing >99% para-isomer and <0.1% meta-isomer .

Olfactory character
Head-to-head
Meta-enriched (50–55%): robust herb lagotis, green lily, elegance
Para-dominant (>99%): different muguet profile
Olfactory differentiation requires application-specific organoleptic evaluation
Patent EP 2 233 556 A1 describes higher meta-isomer content yielding more robust perfume
Fragrance performance Olfactory characterization Muguet aldehyde

Volume of Use and Consumer Exposure: Meta-Isomer Operates at Orders-of-Magnitude Lower Tonnage and Systemic Exposure

IFRA Volume of Use survey data (2015) cited in the respective RIFM safety assessments reveal a dramatic difference in production and consumption scale: the meta-isomer (CAS 62518-65-4) worldwide volume band is 0.1–1 metric ton per year, while the para-isomer Lilial (CAS 80-54-6) volume band exceeds 1000 metric tons per year [1][2]. Corresponding consumer exposure estimates reflect this lower tonnage: the 95th percentile concentration in hydroalcoholic fragrance products is 1.20% for the meta-isomer versus 1.4% for the para-isomer; total systemic exposure is 0.0055 mg/kg/day for the meta-isomer versus 0.0065 mg/kg/day for the para-isomer [1][2]. This lower volume profile may also translate into reduced potential for population-level sensitization, though this is a class-level inference requiring dedicated epidemiological confirmation.

Volume of use
Head-to-head
~1,000–10,000× lower worldwide tonnage vs para-isomer
Impacts procurement planning, cost, and bulk availability
Meta: 0.1–1 tonne/yr; Para: >1,000 tonnes/yr (IFRA 2015)
Exposure assessment Fragrance ingredient safety Procurement volume

Safety Assessment Relies on Read-Across from Para-Isomer: A Critical Limitation for Independent Procurement Decisions

The RIFM safety assessment for the meta-isomer (CAS 62518-65-4) evaluated seven human health endpoints (genotoxicity, repeated dose toxicity, developmental and reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety) and concluded that all endpoints were cleared [1]. However, the assessment explicitly relied on read-across data from the para-isomer (CAS 80-54-6) for several key endpoints, including dermal absorption values (13.5% for hydroalcoholic formulations, 8.9% for oil-in-water products) that were taken directly from the para-isomer's dataset [1]. Given that the para-isomer is itself now classified as a CMR Category 2 reproductive toxicant based on adverse effects on male fertility and developmental toxicity at ≥25 mg/kg bw/day in rat studies [2], the validity of read-across to the meta-isomer for reproductive endpoints requires critical scrutiny. The meta-isomer's safety assessment summary states that it 'was evaluated for... developmental and reproductive toxicity' and cleared, but the underlying data are not independently generated for the meta compound [1].

Safety data origin
Data to verify
Read-across from para-isomer used for several key toxicological endpoints
Independent DART and sensitization data may be needed for standalone dossier
RIFM assessment cleared all endpoints, but relied on para-isomer data for reproductive toxicity
Toxicology Read-across Safety assessment Fragrance ingredient

Physicochemical Properties: Modest but Measurable Differences in Density and Vapor Pressure Between Regioisomers

While the EPI Suite computational model predicts identical boiling point (280.03 °C), melting point (46.29 °C), log KOW (4.36), and water solubility (7.859 mg/L) for both regioisomers, experimentally measured and vendor-reported values diverge [1][2]. The meta-isomer (CAS 62518-65-4) has a reported density of 0.930 ± 0.06 g/cm³ (predicted) and vapor pressure of 0.43 Pa at 20 °C , whereas the para-isomer has a measured specific gravity of 0.946 g/mL at 20 °C and a measured water solubility of 24.3–33 mg/L at 20 °C [2]. The lower measured water solubility of the meta-isomer (7.859 mg/L estimated) relative to the para-isomer's measured values (24.3–33 mg/L) suggests that the meta-isomer may have marginally different substantivity and rinse-off behavior in aqueous product formulations, though experimental verification is absent.

Physicochemical properties
Cross-study
Water solubility: ~3–4× lower (meta 7.9 mg/L est. vs para 24–33 mg/L)
Density: ~0.016 g/cm³ lower
May affect substantivity and evaporation; experimental verification missing
EPI Suite estimates; some values experimentally measured for para-isomer only
Physicochemical characterization Formulation compatibility Fragrance substantivity

3-(3-tert-Butylphenyl)-2-methylpropanal Priority Application Scenarios for Scientific and Industrial Users


EU/UK Cosmetic Fragrance Reformulation: Direct Regulatory-Driven Replacement of Banned Lilial

For any cosmetic fragrance formulation destined for the EU or UK market, Lilial (CAS 80-54-6) has been prohibited since March 2022 under Annex II of the Cosmetics Regulation [1]. 3-(3-tert-Butylphenyl)-2-methylpropanal is the structurally closest regioisomer that remains legally permitted, sharing the same molecular formula and molecular weight . Reformulation programs should evaluate the meta-isomer at comparable use levels (0.5–1.5% in hydroalcoholic fragrances, based on RIFM exposure data showing 95th percentile concentration of 1.20% ) while conducting olfactory panel testing to confirm that the herb lagotis/green lily character documented in EP 2 233 556 A1 translates to the specific fragrance chassis. Note that commercial sources of Lilial (e.g., Lysmeral® Extra) contain <0.1% meta-isomer and cannot serve as a meta-isomer source .

Specialty Fine Fragrance Development: Exploiting Enhanced Olfactory Elegance and Permanence

Patent EP 2 233 556 A1 teaches that isomeric mixtures with a meta-isomer content of 50–55% yield a perfume described as more robust, with tenderness, clarity, elegance, and permanence relative to para-isomer-dominant compositions [1]. Perfumers developing premium or niche fine fragrances may deliberately incorporate purified meta-isomer or meta-enriched isomeric mixtures to achieve a differentiated muguet note. The higher substantivity implied by lower water solubility (estimated 7.859 mg/L vs 24.3–33 mg/L for the para-isomer) may contribute to improved longevity on fabric in laundry care applications, though empirical substantivity testing data for the pure meta-isomer are not publicly available .

Safety Dossier Development and Regulatory Intelligence for Fragrance Houses

The RIFM safety assessment for the meta-isomer cleared all seven human health endpoints using a combination of target data, read-across from the para-isomer, and the Threshold of Toxicological Concern (TTC) approach [1]. However, given that the para-isomer is itself a CMR Category 2 reproductive toxicant, fragrance houses developing an independent safety dossier for the meta-isomer should commission targeted in vitro assays—particularly for DART endpoints and skin sensitization potency—to replace the read-across data gap. The lower aggregate consumer systemic exposure (0.0055 mg/kg/day for the meta-isomer vs 0.0065 mg/kg/day for the para-isomer) provides a marginally favorable risk assessment starting point but does not substitute for direct toxicological data [1].

Analytical Reference Standard for Isomeric Purity Verification in Fragrance QC/QA

As fragrance manufacturers transition from Lilial to alternative muguet aldehydes, analytical quality control requires a certified reference standard of the pure meta-isomer to verify isomeric composition in raw materials and finished products. The compound can be analyzed by reverse-phase HPLC on a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase [1]. Given that commercial Lilial (CAS 80-54-6) typically contains <0.1% meta-isomer , the presence of elevated meta-isomer in a fragrance formulation may serve as a forensic marker indicating intentional use of the meta-isomer as a Lilial replacement strategy. A validated GC-MS or HPLC-UV method with a meta-isomer reference standard (CAS 62518-65-4) should be established for batch-to-batch consistency monitoring.

Application
Selection Property
Validation Focus
EU/UK cosmetic reformulation (Lilial replacement)
Regulatory compliance; olfactory character match
Organoleptic panel testing at comparable use levels; formulation stability under EU Annex II compliance
Specialty fine fragrance development
Enhanced green lily elegance and permanence
Empirical substantivity and longevity testing on target substrates; consumer preference evaluation
Safety dossier and regulatory intelligence
Independent toxicological evidence
Targeted in vitro DART and skin sensitization assays; replacement of read-across data gaps
Analytical reference standard for QC/QA
Certified isomeric purity
HPLC isomeric composition verification using pure meta-isomer reference; method transfer validation
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